molecular formula C24H28N4O2S B2542947 N-benzyl-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894888-01-8

N-benzyl-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No. B2542947
M. Wt: 436.57
InChI Key: XANILAIQWKKEJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

A recent study reported a Pd-catalyzed decarboxylative strategy for the asymmetric construction of spiro[4.5]deca-6,9-dien-8-ones, which closely resembles our compound. The synthesis involves modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners. Remarkably, this reaction proceeds at room temperature and generates CO2 as the sole by-product .


Molecular Structure Analysis

The molecular structure of our compound features a spiro-fused ring system, which includes the triazaspiro[4.5]deca-1,3-diene-8-carboxamide core. The benzyl, ethylthio, and 4-methoxyphenyl substituents contribute to its overall shape and reactivity. The stereochemistry of the reactions is controlled, resulting in diastereo- and enantioselectivity .

Scientific Research Applications

Antiviral Applications

A new series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, which are structurally similar to the compound , were synthesized and evaluated for their antiviral activity. Specifically, certain derivatives exhibited strong activity against the influenza A/H3N2 virus and human coronavirus 229E. This indicates the potential of spirothiazolidinone scaffolds, a category to which the compound belongs, in developing new classes of antiviral molecules (Apaydın et al., 2020).

Synthesis and Structural Analysis

Research into the synthesis of spiro compounds, including the 1,4,8-triazaspiro[4.5]decan-2-one library, highlights the versatility of these structures in generating diverse molecular architectures. These structures serve as a foundation for further modifications and functionalization, showcasing their utility in synthetic organic chemistry and drug development (Feliu et al., 2004).

Antimicrobial and Antioxidant Activities

The spiroimidazolidinone framework has been utilized to synthesize derivatives with notable antimicrobial and antioxidant activities. This underscores the potential of such compounds in the development of new therapeutic agents targeting a range of bacterial and oxidative stress-related conditions (Gilava et al., 2020).

Conformational and Structural Studies

Conformational analyses and structural comparisons of spiro compounds, including bromo-substituted pyrazoline and isoxazolinone derivatives, provide insights into the molecular geometry and electron distribution. These studies are essential for understanding the interaction mechanisms of these compounds with biological targets, influencing their biological activities (Bruno et al., 2004).

Anticonvulsant Activity

The exploration of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione for anticonvulsant properties opens up avenues for the development of new treatments for epilepsy and related disorders. These studies highlight the importance of structural modifications in enhancing biological activity and specificity (Obniska et al., 2005).

Future Directions

: Pd-Catalyzed asymmetric decarboxylation for the construction of spiro [4.5]deca-6,9-dien-8-ones featuring vicinal quaternary carbons

properties

IUPAC Name

N-benzyl-3-ethylsulfanyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c1-3-31-22-21(19-9-11-20(30-2)12-10-19)26-24(27-22)13-15-28(16-14-24)23(29)25-17-18-7-5-4-6-8-18/h4-12H,3,13-17H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANILAIQWKKEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCN(CC2)C(=O)NCC3=CC=CC=C3)N=C1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

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